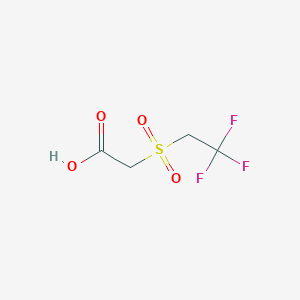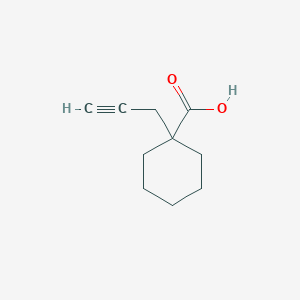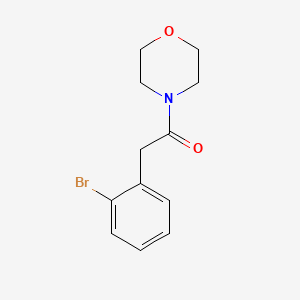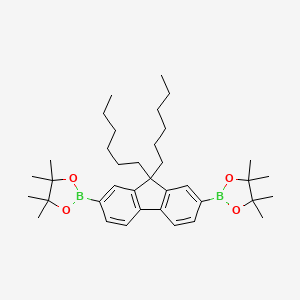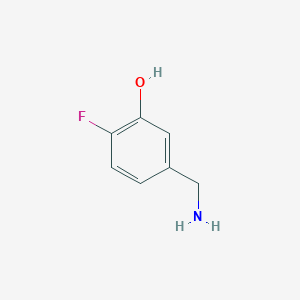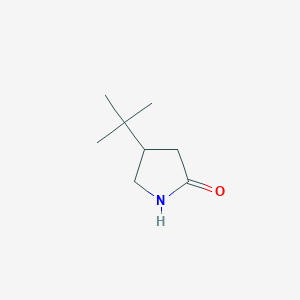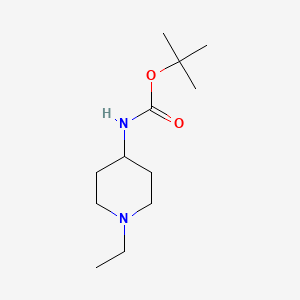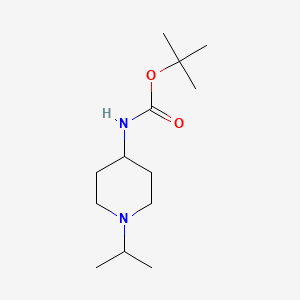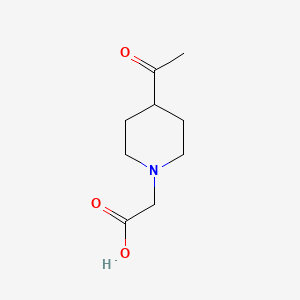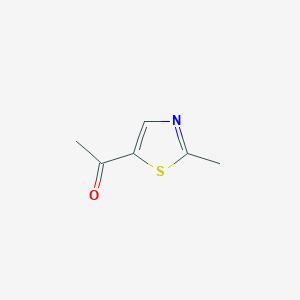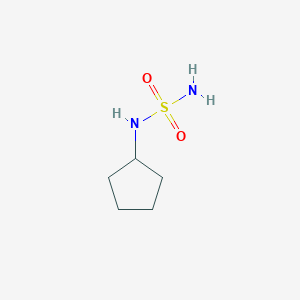
N-环戊基磺酰胺
描述
(sulfamoylamino)cyclopentane is an organic compound with the molecular formula C5H12N2O2S It is a sulfamide derivative where the sulfamide group is bonded to a cyclopentyl ring
科学研究应用
(sulfamoylamino)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
N-cyclopentylsulfamide, also known as (sulfamoylamino)cyclopentane, is a type of sulfonamide. Sulfonamides are known to inhibit bacterial growth by altering microbial production of folic acid . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including N-cyclopentylsulfamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By binding to this enzyme, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by N-cyclopentylsulfamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, N-cyclopentylsulfamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for bacterial DNA synthesis and cell division .
Pharmacokinetics
They are distributed widely in the body and can penetrate most tissues, including the central nervous system . Sulfonamides are primarily excreted unchanged in the urine, although some may undergo hepatic metabolism .
Result of Action
The primary result of the action of N-cyclopentylsulfamide is the inhibition of bacterial growth and reproduction . By inhibiting the synthesis of folic acid, N-cyclopentylsulfamide prevents the bacteria from producing the nucleotides required for DNA synthesis . This leads to a halt in bacterial cell division and ultimately results in the death of the bacteria .
Action Environment
The efficacy and stability of N-cyclopentylsulfamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of sulfonamides, as PABA competes with the sulfonamide for binding to the enzyme dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of the sulfonamide, which can influence its absorption and distribution in the body . Furthermore, the presence of sulfonamides in the environment can lead to the development of bacterial resistance, reducing the effectiveness of these drugs .
准备方法
Synthetic Routes and Reaction Conditions: (sulfamoylamino)cyclopentane can be synthesized through the reaction of cyclopentylamine with sulfamide. The reaction typically involves the use of a suitable solvent such as dichloromethane or ethanol and may require a catalyst to proceed efficiently. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of (sulfamoylamino)cyclopentane may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions: (sulfamoylamino)cyclopentane undergoes various chemical reactions, including:
Oxidation: The sulfamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfamide derivatives depending on the nucleophile used.
相似化合物的比较
- N-cyclohexylsulfamide
- N-cyclopropylsulfamide
- N-cyclobutylsulfamide
Comparison: (sulfamoylamino)cyclopentane is unique due to the presence of the cyclopentyl ring, which imp
属性
IUPAC Name |
(sulfamoylamino)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJCDEYUOMXVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


